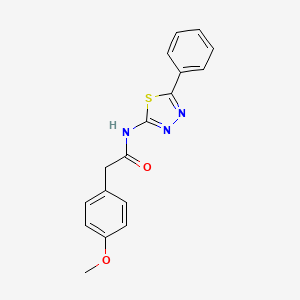

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an acetamide group at position 2. The acetamide moiety is further substituted with a 4-methoxyphenyl group. This compound is part of a broader class of thiadiazole derivatives, which are extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

The thiadiazole ring contributes to planar rigidity, enhancing interactions with biological targets like kinases or DNA .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTRTMMTDLYCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of 4-Methoxyphenyl Acetamide: The starting material, 4-methoxyaniline, is acetylated using acetic anhydride to form 4-methoxyphenyl acetamide.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-ylamine: This intermediate is synthesized through the reaction of phenylhydrazine with carbon disulfide in the presence of a base.

Coupling Reaction: The final step involves the coupling of 4-methoxyphenyl acetamide with 5-phenyl-1,3,4-thiadiazol-2-ylamine under suitable conditions, such as using a coupling reagent like DCC (Dicyclohexylcarbodiimide) in a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxyphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their structural modifications compared to the target compound:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Compound 5l exhibits a significantly higher melting point (269.5–271°C) compared to analogs with electron-donating groups, likely due to enhanced dipole interactions .

- Positional Isomerism : The 2-methoxyphenyl analog (5q) shows a lower melting point (250.2–251.4°C) than the target compound (if available), suggesting steric or electronic effects of substituent position .

- Sulfur-Containing Substituents : Benzylthio or sulfanyl groups (e.g., compound 63) may enhance redox activity or metal chelation, influencing biological activity .

Anticancer Activity

- Compound 63: Demonstrated cytotoxic effects against breast carcinoma (MCF-7) cells, with IC₅₀ values comparable to doxorubicin .

- Benzothiazole-Ureido Analogs (e.g., 4g–4j) : Exhibited antiproliferative activity, with molecular weights (456–491 Da) correlating with improved membrane permeability .

Enzyme Inhibition

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide : Showed tyrosine kinase inhibition, highlighting the importance of methoxy positioning (3- vs. 4-) for target selectivity .

Antimicrobial and Plant Growth Effects

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) : Displayed antimicrobial activity, suggesting that heterocyclic extensions (e.g., oxadiazole) can modulate bioactivity .

- Sulfonamide-Thiadiazole Derivatives : Acted as plant growth regulators, indicating agricultural applications for specific analogs .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl derivatives with thiadiazole precursors. The process generally includes:

- Preparation of Thiourea : Starting with 5-amino-1,3,4-thiadiazole-2-thiol.

- Alkylation : The thiourea is then alkylated using appropriate chloroacetyl derivatives.

- Purification : The resulting compound is purified through crystallization or chromatography.

Anticancer Activity

Research shows that compounds within the thiadiazole class exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that derivatives like this compound can inhibit the proliferation of various cancer cell lines at concentrations ranging from M to M .

- A study indicated that similar thiadiazole derivatives displayed selective cytotoxicity against human cancer cell lines such as K562 (chronic myelogenous leukemia), with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiadiazoles have also been evaluated for their antimicrobial properties:

- Compounds related to this compound showed promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited up to 85% inhibition against Staphylococcus aureus and E. coli .

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : The antibacterial effects may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Study 1: Anticancer Efficacy

A research study assessed the anticancer activity of various thiadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer types, with significant selectivity towards malignant cells compared to normal cells .

Study 2: Antimicrobial Properties

In a comparative study of antimicrobial agents, derivatives containing the thiadiazole moiety were tested against a panel of pathogens including E. coli and C. albicans. The results highlighted that these compounds not only inhibited bacterial growth but also demonstrated fungicidal properties at lower concentrations than conventional antifungals .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation. Key steps include:

- Thiadiazole Core Synthesis : Cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in ethanol or DMF .

- Acylation : Reacting the thiadiazole intermediate with 2-(4-methoxyphenyl)acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .

- Optimization : Use TLC to monitor reaction progress, and purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Critical Parameters : Control temperature (±2°C), anhydrous solvents, and stoichiometric ratios (1:1.2 molar ratio of thiadiazole to acylating agent) .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (421.5 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (pH 7.4) via UV-vis spectroscopy .

- Melting Point : Determine via differential scanning calorimetry (DSC; expected range: 180–200°C) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s biological activity, such as anticancer or anti-inflammatory effects?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 (inflammatory target) or kinases (e.g., EGFR for cancer) using fluorescence-based kits .

- Molecular Docking : Model interactions with protein targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina; validate with mutagenesis studies .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa) .

Q. How should researchers address contradictions in structure-activity relationship (SAR) studies, such as conflicting bioactivity data for methoxy-substituted analogs?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with controlled substituent variations (e.g., -OCH₃ vs. -NO₂ at the 4-position) and test under identical assay conditions .

- Solubility Correction : Normalize bioactivity data to account for solubility differences using LogP calculations (e.g., ClogP ~3.2 for methoxy vs. ~2.8 for nitro) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Q. What strategies validate the purity and identity of this compound in complex biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM transitions for quantification (LOD: 0.1 ng/mL) .

- Stability-Indicating Methods : Stress testing (acid/base hydrolysis, oxidation) to confirm specificity .

- Cross-Validation : Compare retention times and spectral data with certified reference standards .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C; quantify degradation via HPLC. The compound is stable at pH 4–7 but hydrolyzes in alkaline conditions (t₁/₂: 12 hours at pH 9) .

- Thermal Stability : Store at -20°C (long-term) or 4°C (short-term) to minimize decomposition. DSC shows no exothermic degradation below 150°C .

Q. What considerations guide the design of in vivo studies based on in vitro data?

- Methodological Answer :

- Dosage Calculation : Convert in vitro IC₅₀ to in vivo doses using allometric scaling (e.g., human equivalent dose = mouse dose × 12.3) .

- Pharmacokinetics (PK) : Assess oral bioavailability in rodents via LC-MS/MS; optimize formulations (e.g., PEGylation) if bioavailability <20% .

Q. How are toxicity profiles evaluated in preclinical research?

- Methodological Answer :

Q. What advanced techniques elucidate target engagement, such as co-crystallization with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.